3-chloro-N-(4-methylbenzyl)benzamide
Description
The core structure of 3-chloro-N-(4-methylbenzyl)benzamide features a central benzamide (B126) moiety. This is an amide derived from benzoic acid. In this particular molecule, the benzene (B151609) ring of the benzamide is substituted with a chlorine atom at the third position. The amide nitrogen is substituted with a 4-methylbenzyl group, which consists of a benzyl (B1604629) group with a methyl substituent on its phenyl ring at the para-position.
Physicochemical Properties of Core Components
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 3-Chlorobenzamide (B146230) | C₇H₆ClNO | 155.58 | 1.5 |
| 4-Methylbenzylamine (B130917) | C H₁₁N | 121.18 | 1.3 |
Benzamide derivatives represent a privileged class of compounds in medicinal chemistry, forming the structural basis for a wide array of approved drugs and clinical candidates. Their versatility stems from the chemical stability of the amide bond and the capacity of the benzamide scaffold to present various substituents in a well-defined three-dimensional space. This allows for fine-tuning of a compound's pharmacodynamic and pharmacokinetic properties.
Researchers have successfully developed benzamide-based compounds for a multitude of therapeutic areas. For instance, N-benzylbenzamide derivatives have been investigated as potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy. nih.govresearchgate.net Others have shown promise as selective inhibitors of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease. acs.orgnih.gov Furthermore, the N-benzylbenzamide scaffold has been identified as a novel framework for creating dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), offering potential treatments for metabolic syndrome. acs.orgresearchgate.net
The true power of the benzamide scaffold lies in its amenability to substitution. The aromatic ring and the amide nitrogen can be readily functionalized with a wide variety of chemical groups, each imparting unique properties to the final molecule. This modularity allows chemists to systematically explore the structure-activity relationships (SAR) of a compound series.
The synthesis of libraries of substituted benzamides allows for the rapid generation of diverse chemical entities, which can then be screened for biological activity against various targets. This approach has proven to be a highly effective strategy in modern drug discovery. nih.govnih.govresearchgate.net
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from studies on structurally related compounds. The combination of a chloro-substituted benzamide with an N-benzyl-type substituent makes it a molecule of interest for several reasons.
Firstly, as previously mentioned, the N-benzylbenzamide core is a known pharmacophore for various biological targets. nih.govacs.orgacs.org The specific substitution pattern of this compound—a chlorine atom at the meta position of the benzoyl ring and a methyl group at the para position of the benzyl ring—represents a unique combination that warrants investigation. The electronic and steric effects of these substituents could lead to novel or enhanced interactions with known targets or even reveal entirely new biological activities.
Secondly, the synthesis of this compound would be a logical step in a broader medicinal chemistry campaign aimed at exploring the SAR of a particular class of benzamide derivatives. By systematically varying the substituents on both the benzoyl and benzyl rings, researchers can build a comprehensive understanding of how different chemical features contribute to a desired biological effect. For instance, studies on other substituted benzamides have shown that the position and nature of the halogen and alkyl groups can have a profound impact on their antitumor or antibacterial activities. nih.govnih.gov
Finally, the synthesis of this compound can be readily achieved through standard amide bond formation reactions, such as the coupling of 3-chlorobenzoyl chloride with 4-methylbenzylamine. rsc.org This synthetic accessibility makes it an attractive candidate for inclusion in screening libraries and for further chemical elaboration.
General Synthesis of N-Benzylbenzamides
| Reactant 1 | Reactant 2 | Common Reagents/Conditions | Product |
| Benzoic Acid Derivative | Benzylamine (B48309) Derivative | EDC, DMAP, DCM | N-Benzylbenzamide Derivative |
| Benzoyl Chloride Derivative | Benzylamine Derivative | Triethylamine, DCM | N-Benzylbenzamide Derivative |
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
3-chloro-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-5-7-12(8-6-11)10-17-15(18)13-3-2-4-14(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
LLGBAILNPDGGBO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Chloro N 4 Methylbenzyl Benzamide Analogues
Established Methodologies for Benzamide (B126) Core Synthesis
The formation of the benzamide core is fundamentally an amidation reaction, a well-established transformation in organic chemistry. The principal approach involves creating an amide bond between a benzoic acid derivative and a benzylamine (B48309) derivative.
Amide Bond Formation Techniques
The most prevalent method for constructing the benzamide linkage is the reaction between a carboxylic acid and an amine. researchgate.net To facilitate this condensation, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride, or by using coupling reagents. researchgate.net
The Schotten-Baumann reaction is a classic example, where an acyl chloride (like 3-chlorobenzoyl chloride) reacts with an amine (4-methylbenzylamine) in the presence of a base to neutralize the hydrogen chloride byproduct. youtube.com This method is robust and widely used for its simplicity and effectiveness. youtube.comprepchem.com
In modern synthesis, a variety of coupling reagents are employed to promote amide bond formation directly from carboxylic acids under milder conditions, which helps to avoid the often harsh conditions required for acyl chloride formation. researchgate.netresearchgate.net These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. researchgate.netacs.orggoogle.com Other sophisticated coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). researchgate.netresearchgate.net
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent/System | Description |
| SOCl₂/Oxalyl Chloride | Converts carboxylic acids to highly reactive acyl chlorides. |
| DCC/DMAP | A carbodiimide (B86325) coupling agent used with a catalyst like 4-dimethylaminopyridine. researchgate.net |
| EDC/HOBt | A water-soluble carbodiimide, making product purification simpler. researchgate.netacs.org |
| HATU/DIPEA | A highly efficient aminium-based coupling agent used with a non-nucleophilic base. researchgate.net |
| PPh₃/I₂ | A system that activates the carboxylic acid for amidation. rsc.org |
Precursor Design and Acquisition for Benzamide and Benzylamine Moieties
The direct precursors for the synthesis of 3-chloro-N-(4-methylbenzyl)benzamide are 3-chlorobenzoic acid and 4-methylbenzylamine (B130917). Both of these starting materials are commercially available, which is often the most practical route for laboratory-scale synthesis.
However, they can also be prepared through established synthetic routes.
3-Chlorobenzoic Acid : This precursor is typically synthesized by the oxidation of 3-chlorotoluene. wikipedia.org
4-Methylbenzylamine : This amine can be prepared from 4-methylbenzaldehyde (B123495) via reductive amination or from (R)-α-methylbenzylamine through reductive alkylation. orgsyn.org
Approaches for Introducing Chloro and Methylbenzyl Substituents
The specific substitution pattern of this compound is most efficiently achieved by using precursors that already contain the required chloro and methylbenzyl groups.
Regioselective Chlorination Protocols
While the most direct synthesis of the target compound utilizes 3-chlorobenzoic acid, alternative strategies could involve the chlorination of an unsubstituted benzamide precursor. Electrophilic aromatic substitution on a benzoyl ring is governed by the directing effects of the substituents. The amide group is a deactivating, ortho-, para-director. Therefore, direct chlorination of N-(4-methylbenzyl)benzamide would likely lead to a mixture of ortho- and para-chlorinated products, making the isolation of the desired meta-chloro isomer difficult. For this reason, regioselective synthesis starting from the pre-chlorinated building block is overwhelmingly preferred. wikipedia.orgacs.orgrsc.org
N-Benzylation and Related Substitution Reactions
The introduction of the 4-methylbenzyl group is accomplished via the core amide bond formation step, as described in section 2.1.1. This reaction, an N-acylation of 4-methylbenzylamine, is effectively an "N-benzylation" of the amine with a benzoyl group. The standard and most reliable method involves reacting 3-chlorobenzoyl chloride with 4-methylbenzylamine. prepchem.com
Alternative, though less direct, approaches could involve the N-alkylation of 3-chlorobenzamide (B146230) with 4-methylbenzyl halide. However, N-alkylation of primary amides can sometimes lead to mixtures of mono- and di-alkylated products and may require specific catalysts or conditions, such as using K₃PO₄ as a mediator, to achieve good yields. organic-chemistry.org
Novel Synthetic Routes and Reaction Optimization Studies for this compound Analogues
Research continues to focus on developing more efficient, sustainable, and atom-economical methods for amide synthesis. These novel routes often involve catalysis to lower activation barriers and improve yields under milder conditions.
Catalytic methods for direct oxidative amidation have emerged as powerful alternatives. For instance, copper- or ruthenium-based catalysts can facilitate the coupling of aldehydes or alcohols directly with amines, bypassing the need for pre-activated carboxylic acids. rsc.orgsemanticscholar.orgnih.gov A copper-MOF (Metal-Organic Framework) has been shown to catalyze the oxidative amidation of benzaldehyde (B42025) with benzylamine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), achieving good yields. nih.gov Similarly, ruthenium complexes have been used for the cyclization of N-substituted benzamides with alkenes, demonstrating their utility in forming C-N bonds. semanticscholar.orgrsc.orgnih.gov
Reaction optimization is crucial for maximizing yield and minimizing waste. numberanalytics.com Studies have investigated the impact of various parameters, including:
Solvent : Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are common, as they effectively solubilize reactants. nih.govnumberanalytics.comacs.org The use of bio-based solvents like p-cymene (B1678584) is being explored as a greener alternative to traditional solvents like toluene. acs.org
Temperature : While higher temperatures often increase reaction rates, they can also promote side reactions. numberanalytics.comresearchgate.net Microwave irradiation has been successfully used to accelerate amide synthesis, significantly reducing reaction times. researchgate.netresearchgate.net
Catalyst and Reagent Choice : The selection of the catalyst and coupling agents is critical. Predictive tools and systematic screening are used to identify the optimal combination for a specific substrate pair. acs.orgacs.org For example, a study optimizing amidation for DNA-encoded libraries found that a combination of EDC/HOAt/DIPEA provided superior conversion for a wide variety of carboxylic acids. acs.org
Table 2: Examples of Optimized and Catalytic Amide Synthesis
| Catalytic System / Method | Substrates | Conditions | Yield | Reference |
| Cu-MOF / TBHP | Benzaldehyde, Benzylamine | NCS, CH₃CN, 65 °C, 2h | 75% | nih.gov |
| [{RuCl₂(p-cymene)}₂] | N-benzyl 4-methoxy benzamide, 3-buten-2-ol | AgSbF₆, Cu(OAc)₂, 110 °C, 16h | 72% | rsc.org |
| K60 Silica Catalyst | Phenylacetic acid, 2,6-Dimethylaniline | p-cymene, reflux | >95% | acs.org |
| PPh₃-I₂ / Et₃N | Benzoic acid, Benzylamine | CH₂Cl₂, 0 °C to RT, 10 min | 99% | rsc.org |
These advanced methodologies provide a toolkit for chemists to synthesize this compound and its analogues with high efficiency and control, paving the way for the exploration of their chemical and biological properties.
Chemical Transformations and Derivatization of the Benzamide Scaffold
The this compound scaffold is a versatile platform for chemical modification, allowing for the exploration of structure-activity relationships (SAR) through various chemical transformations. These modifications can be broadly categorized into functional group interconversions and the synthesis of analogues by altering the core aromatic systems and the connecting amide linkage.
Functional Group Interconversions
Functional group interconversions (FGIs) are crucial for fine-tuning the physicochemical properties of a lead compound, such as solubility, lipophilicity, and metabolic stability, without drastically altering its core structure. For the this compound scaffold, FGIs can be strategically applied to its three main components: the 3-chlorobenzoyl moiety, the N-(4-methylbenzyl) moiety, and the central amide bond.
Modifications of the Benzamide Amide Bond:
The central amide bond itself can be a target for interconversion. While preserving the amide is often key to maintaining biological activity, its hydrolysis can yield the constituent carboxylic acid and amine, which can then be used to synthesize new derivatives. pearson.com Conversely, the amide can be formed through the coupling of 3-chlorobenzoic acid and 4-methylbenzylamine using standard peptide coupling reagents.
Table 1: Potential Functional Group Interconversions on the this compound Scaffold
| Original Functional Group | Location | Potential New Functional Group | Synthetic Method |
| Amide (-CONH-) | Central Linkage | Thioamide (-CSNH-) | Lawesson's Reagent |
| Amide (-CONH-) | Central Linkage | Reversed Amide (-NHCO-) | Synthesis from 4-methylbenzoic acid and 3-chloroaniline |
| Chloro (-Cl) | Benzoyl Ring (Position 3) | Cyano (-CN) | Palladium-catalyzed cyanation |
| Chloro (-Cl) | Benzoyl Ring (Position 3) | Methoxy (-OCH₃) | Nucleophilic aromatic substitution with sodium methoxide |
| Methyl (-CH₃) | Benzyl (B1604629) Ring (Position 4) | Bromomethyl (-CH₂Br) | Radical bromination (e.g., with NBS) |
| Methyl (-CH₃) | Benzyl Ring (Position 4) | Carboxylic Acid (-COOH) | Oxidation (e.g., with KMnO₄) |
This table presents hypothetical transformations based on standard organic chemistry principles and is for illustrative purposes.
Modifications of the 3-Chlorobenzoyl Moiety:
The chlorine atom at the 3-position of the benzoyl ring is a key site for modification. It can be replaced by other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For instance, substitution with small, electron-withdrawing groups like cyano or nitro, or electron-donating groups like methoxy, can significantly alter the electronic properties of the ring and its interaction with biological targets.
Modifications of the N-(4-Methylbenzyl) Moiety:
The 4-methyl group on the benzyl ring offers a handle for various transformations. It can be oxidized to a carboxylic acid, which can then be converted to esters or amides, introducing new points for interaction. Alternatively, halogenation of the methyl group, for example, using N-bromosuccinimide (NBS), can provide an electrophilic site for further derivatization.
Synthesis of Analogues for Structure-Activity Relationship Investigations
The synthesis of analogues is fundamental to understanding the SAR of the this compound scaffold. This involves systematically altering different parts of the molecule to probe the importance of each structural feature for its biological activity.
Systematic Modification of Substituents:
A common strategy in SAR studies is to explore the effect of substituent position and nature on the aromatic rings. For the this compound scaffold, this could involve:
Moving the chloro substituent on the benzoyl ring to the 2- or 4-position.
Replacing the chloro group with other halogens (F, Br, I) or with non-halogen substituents of varying electronic and steric properties (e.g., trifluoromethyl, methoxy, cyano).
Altering the substituent on the benzyl ring by replacing the 4-methyl group with other alkyl groups, electron-withdrawing groups, or electron-donating groups at various positions (ortho, meta, para).
Studies on related N-benzylbenzamide scaffolds have shown that such modifications can have a profound impact on biological activity. acs.orgresearchgate.net For instance, the introduction of sterically demanding groups in the para position of the benzyl ring has been shown to alter the activity profile of certain N-benzylbenzamide derivatives. acs.org
Table 2: Exemplary Analogues for SAR Studies of this compound
| Analogue Name | Modification from Parent Compound | Rationale for Synthesis |
| 2-chloro-N-(4-methylbenzyl)benzamide | Chloro group at position 2 | To investigate the importance of the chloro position on the benzoyl ring. |
| 4-chloro-N-(4-methylbenzyl)benzamide | Chloro group at position 4 | To complete the positional scan of the chloro group. |
| 3-fluoro-N-(4-methylbenzyl)benzamide | Fluoro replaces chloro at position 3 | To study the effect of halogen size and electronegativity. |
| 3-chloro-N-(4-fluorobenzyl)benzamide | Fluoro at position 4 of benzyl ring | To probe the electronic requirements of the benzyl moiety. |
| 3-chloro-N-benzylbenzamide | Unsubstituted benzyl group | To assess the contribution of the 4-methyl group to activity. |
| 3-chloro-N-(2-phenylpyrimidin-4-yl)methyl)benzamide | Benzyl group replaced by a heterocycle | To explore the impact of replacing the phenyl ring with a bioisostere. nih.gov |
This table presents hypothetical analogues based on common medicinal chemistry strategies.
Scaffold Hopping and Bioisosteric Replacement:
More significant modifications can involve "scaffold hopping," where one of the aromatic rings is replaced by a different ring system, such as a heterocycle (e.g., pyridine, pyrimidine (B1678525), or thiophene). mdpi.comnih.gov This can lead to novel analogues with improved properties. For example, replacing the N-benzyl group with an N-(1-benzylpiperidin-4-yl) moiety has been explored for other benzamide series to modulate receptor binding affinity. researchgate.net
The amide linker can also be replaced with bioisosteres, such as a sulfonamide or a reversed amide, to explore different hydrogen bonding patterns and conformational preferences. These extensive modifications help to map the pharmacophore and identify key interactions between the molecule and its biological target.
Biological Activities and Pharmacological Potential of 3 Chloro N 4 Methylbenzyl Benzamide and Its Analogues
Assessment of Enzyme Inhibitory Capabilities
Analogues of 3-chloro-N-(4-methylbenzyl)benzamide have been investigated for their ability to inhibit several key enzymes implicated in various physiological and pathological processes.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammatory conditions. Consequently, they are significant targets for drug discovery. Analogues of N-phenyl benzamide (B126) have been identified as potential inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory pathways. capes.gov.brnih.govnih.gov
A study focused on designing and synthesizing new compounds with a 4-(aminomethyl)benzamide (B1271630) fragment as a linker to create potential anticancer agents. nih.gov These analogues were tested for their inhibitory activity against a panel of eight receptor tyrosine kinases. nih.gov The investigation found that the majority of the synthesized compounds demonstrated potent inhibitory action against the tested kinases. nih.gov Specifically, analogues featuring a (trifluoromethyl)benzene ring in either the amide or amine part of the molecule were highly potent against the Epidermal Growth Factor Receptor (EGFR). nih.gov
Inhibition of Receptor Tyrosine Kinases by Benzamide Analogues
The table below shows the percentage of enzyme activity inhibition by two potent benzamide analogues at a concentration of 10 nM.
| Compound Analogue | Target Kinase | Inhibition (%) at 10 nM | Reference |
|---|---|---|---|
| Analogue 11 ((trifluoromethyl)benzene on amide moiety) | EGFR | 91% | nih.gov |
| Analogue 13 ((trifluoromethyl)benzene on amine moiety) | EGFR | 92% | nih.gov |
Molecular modeling for one analogue suggested that the 4-(aminomethyl)benzamide linker provides a favorable geometry that allows the molecule to bind effectively to the active site of the T315I-mutant Abl kinase, a protein associated with resistance to some cancer therapies. nih.gov
Tyrosinase is a copper-containing enzyme that plays a central role in the production of melanin (B1238610), the primary pigment in skin, hair, and eyes. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable targets for dermatology and cosmetics. Several studies have demonstrated that N-benzylbenzamide derivatives can act as effective tyrosinase inhibitors.
Research into a series of N-arylated-4-yl-benzamides containing a bi-heterocyclic thiazole-triazole core revealed potent inhibition of mushroom tyrosinase. One compound from this series, 9c, was found to inhibit the enzyme non-competitively, with an inhibition constant (Ki) of 0.016 μM. Another study highlighted that incorporating a 3-chloro-4-fluorophenyl fragment into benzamide compounds resulted in significant inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR), with IC₅₀ values ranging from 0.19 to 1.72 μM. The presence of a chlorine atom was noted to have a beneficial effect on enhancing this inhibitory activity.
Tyrosinase Inhibitory Activity of Benzamide and Benzaldehyde (B42025) Analogues
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for various benzamide and benzaldehyde analogues against mushroom tyrosinase.
| Compound/Analogue | IC₅₀ (μM) | Reference |
|---|---|---|
| 3-chloro-4-fluorophenyl-based benzamide (1d) | 0.19 | |
| 3-chloro-4-fluorophenyl-based benzamide (1e) | 1.72 | |
| Bi-heterocyclic benzamide (9c) | 0.016 (Ki value) | |
| 4-chlorobenzaldehyde | 175 | |
| Benzaldehyde | 31.0 |
Urease is a nickel-dependent enzyme produced by various bacteria, including Helicobacter pylori, and is crucial for its survival in the acidic environment of the stomach. Inhibition of urease is a therapeutic strategy for treating infections caused by such bacteria. The structural similarity of some sulfonamides to urea (B33335) allows them to compete for the enzyme's active site.
Research involving the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and mefenamic acid with sulfa drugs has produced novel benzamide derivatives with potent urease inhibitory activity. These hybrid molecules were tested for their ability to inhibit the enzyme, with several compounds demonstrating competitive inhibition and significant potency.
Urease Inhibitory Activity of Benzamide-Sulfonamide Conjugates
The table displays the IC₅₀ values of several benzamide-sulfa drug conjugates against urease.
| Compound/Analogue | IC₅₀ (μM) | Reference |
|---|---|---|
| Diclofenac + Sulfanilamide (4) | 3.59 ± 0.07 | |
| Diclofenac + Sulfacetamide (10) | 5.49 ± 0.34 | |
| Mefenamic acid + Sulfanilamide (12) | 7.92 ± 0.27 | |
| Mefenamic acid + Sulfamethoxazole (17) | 8.35 ± 0.26 |
The H+/K+-ATPase, or proton pump, is the enzyme responsible for gastric acid secretion in the stomach. Inhibitors of this enzyme are widely used to treat acid-related disorders. While the dominant class of inhibitors are substituted benzimidazoles like omeprazole (B731) and pantoprazole, other related structures have also been explored.
A study on nicotinamide (B372718) derivatives, which are structurally related to benzamides, led to the synthesis of a new class of H+/K+-ATPase inhibitors. Specifically, a series of 2-[(alpha-methylbenzyl)sulfinyl]-N-(4-pyridinyl)-3-pyridinecarboxamides was synthesized and evaluated. Several of these compounds showed potent inhibition of gastric acid secretion. One particular diastereoisomer, 2-[(4-methoxy-alpha-methylbenzyl)sulfinyl]-N-(4-pyridinyl)-3-pyridinecarboxamide (13b), exhibited inhibitory activity in vivo that was equivalent or superior to omeprazole and was found to be a more selective inhibitor of the H+/K+-ATPase.
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acids, and its inhibition has been shown to have anti-inflammatory effects. While direct studies on this compound are limited, research on structurally similar compounds provides insight. Triclocarban (3,4,4′-trichlorocarbanilide), an antimicrobial agent, is also a potent inhibitor of sEH. The structural similarity between carbanilides and benzamides, both containing an amide linkage between aromatic rings, suggests that benzamide derivatives could also serve as a scaffold for designing sEH inhibitors. The inhibition of sEH is considered a relevant therapeutic strategy for conditions involving inflammation.
Receptor Modulation and Ligand Binding Investigations
Beyond enzyme inhibition, benzamide analogues have been investigated for their ability to modulate G protein-coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological functions.
One line of research focused on discovering agonists for GPR52, a GPCR expressed in the brain. Starting from an existing compound, researchers developed a series of 3-((4-benzylpyridin-2-yl)amino)benzamides. These new analogues were found to be potent GPR52 agonists. Interestingly, some of these compounds, such as 10a and 24f, showed a bias towards activating the G protein/cAMP signaling pathway over the β-arrestin pathway. This "biased agonism" can lead to sustained receptor activation and is a desirable property in drug development. The opening of an indoline (B122111) ring from a parent compound to form the N-benzylbenzamide-like structure of analogue 10a resulted in a significant increase in efficacy for G protein-mediated signaling.
GPR52 Agonist Activity of Benzamide Analogues
The table summarizes the potency (EC₅₀) and maximum efficacy (Emax) of selected benzamide analogues in a cAMP assay for GPR52 activation.
| Compound Analogue | EC₅₀ (nM) | Emax (%) | Reference |
|---|---|---|---|
| 10a | 282 | 197% | |
| 24f | - | - | |
| 24k | 30 | - |
Note: Emax is relative to a reference compound (4a) set at 100%. Data for some compounds were discussed qualitatively in the source.
Serotonin (B10506) (5-HT4) Receptor Agonism/Antagonism
No specific data was found in the reviewed literature detailing the agonistic or antagonistic activity of this compound at the serotonin 5-HT4 receptor. While the broader class of benzamides has been investigated for activity at serotonin receptors, specific research on this particular compound's interaction with the 5-HT4 subtype is not present in the available public domain. core.ac.uknih.govnih.govfrontiersin.org
Cannabinoid Receptor Interactions
No studies detailing the interaction of this compound with cannabinoid receptors (CB1 or CB2) were found in the public domain. Research into cannabinoid receptor ligands typically focuses on different structural classes of compounds. nih.govamegroups.orgnih.govwikipedia.orgwikipedia.org
Programmed Death-Ligand 1 (PD-L1) Inhibition
While benzamide derivatives have been explored as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, there is no specific mention or data in the accessible literature concerning the inhibitory activity of this compound against PD-L1. nih.govnih.govfrontiersin.orgamegroups.orgfrontiersin.org
Antimicrobial Efficacy Assessments
No data regarding the antimicrobial efficacy of this compound could be located in the reviewed scientific literature.
Specific assessments of the antibacterial activity of this compound are not available in the public scientific domain. Although various benzamide analogues have been synthesized and tested for antimicrobial properties, this particular compound has not been featured in the available studies. mdpi.com
Antifungal Activity
The benzamide framework is a recognized pharmacophore in the development of antifungal agents. Studies on N-phenylbenzamides have demonstrated their potential as topical antibacterial and antifungal agents. These compounds have shown inhibitory activity against the growth of Candida albicans, a common fungal pathogen. nih.gov The antifungal efficacy of benzamide derivatives is often linked to their ability to interact with specific fungal enzymes. For instance, in silico and in vitro studies have shown that N-phenylbenzamide derivatives can inhibit aspartic proteinases, which are crucial for fungal survival and virulence. nih.gov
Furthermore, research into N-(4-halobenzyl)amides has identified compounds with potent antifungal activity against various Candida species, including strains resistant to the standard antifungal drug fluconazole. mdpi.com One particular derivative demonstrated significant inhibitory effects against multiple clinical isolates of Candida. mdpi.com The structural features of these amides, including the nature and position of halogen substituents on the benzyl (B1604629) ring, play a crucial role in their antifungal potency.
While direct antifungal data for this compound is scarce, the documented activity of its analogues suggests that this compound could warrant investigation for similar properties. The presence of the chloro and methylbenzyl groups could modulate its antifungal spectrum and potency.
Antineoplastic and Anticancer Potency
The anticancer potential of N-benzylbenzamide derivatives has been a significant area of research, with several studies highlighting their efficacy as antineoplastic agents.
A number of novel N-benzylbenzamide derivatives have been synthesized and evaluated for their antiproliferative effects against a range of human cancer cell lines. One notable study reported a series of N-benzylbenzamides, with a specific compound (compound 20b) exhibiting significant cytotoxicity, with IC50 values in the low nanomolar range (12 to 27 nM) against various cancer cell lines. nih.gov Another study focused on N-benzylarylamide-dithiocarbamate derivatives, identifying a compound (I-25 or MY-943) with potent inhibitory effects on several cancer cell lines, including gastric (MGC-803), colon (HCT-116), and esophageal (KYSE450) cancer cells, with IC50 values in the double-digit nanomolar range. researchgate.net
The cytotoxic effects of these compounds are not limited to a single cancer type. For instance, a benzylamide derivative of maslinic acid, a naturally occurring triterpene, displayed a concentration-dependent cytotoxic effect on both murine and human melanoma cell lines. nih.gov Similarly, coumarin-triazole hybrids, which can be considered structural analogues, have shown potent cytotoxic activity against the MCF7 breast cancer cell line, with IC50 values significantly lower than the standard chemotherapeutic agent cisplatin. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Benzamide Analogues
| Compound/Analogue Class | Cancer Cell Line(s) | Reported IC50 Values | Reference(s) |
|---|---|---|---|
| N-benzylbenzamide derivative (20b) | Various | 12 - 27 nM | nih.gov |
| N-benzylarylamide-dithiocarbamate (I-25) | MGC-803, HCT-116, KYSE450, etc. | 0.017 - 0.253 µM | researchgate.net |
| Benzylamide derivative of maslinic acid | B164A5 (murine melanoma), A375 (human melanoma) | Concentration-dependent cytotoxicity | nih.gov |
| Coumarin-triazole hybrids | MCF7 (breast cancer) | 2.66 - 10.08 µM | nih.gov |
The anticancer activity of N-benzylbenzamide derivatives is often attributed to their ability to interfere with critical cellular processes, most notably tubulin polymerization. Several studies have identified these compounds as potent tubulin polymerization inhibitors. nih.govresearchgate.net They have been shown to bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. nih.gov
Beyond tubulin inhibition, some N-benzylbenzamide analogues exhibit multi-targeted actions. For example, the N-benzylarylamide-dithiocarbamate derivative I-25 was found to be a dual inhibitor of both tubulin polymerization and lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. walshmedicalmedia.com This dual inhibition contributes to its potent anti-gastric cancer effects observed in vitro and in vivo. walshmedicalmedia.com Furthermore, these compounds can display potent anti-vascular activity, which is crucial for inhibiting tumor growth and metastasis. nih.gov The molecular mechanisms also involve the modulation of apoptosis- and cell cycle-related proteins. walshmedicalmedia.com
Anti-inflammatory Properties and Immunomodulatory Effects
The benzamide scaffold is also associated with anti-inflammatory and immunomodulatory activities. Research has shown that certain N-substituted benzamides can exert potent anti-inflammatory effects. For instance, metoclopramide (B1676508) and 3-chloroprocainamide, which are N-substituted benzamides, have been demonstrated to inhibit the production of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov TNF-α is a key pro-inflammatory cytokine involved in various inflammatory diseases.
The mechanism underlying these anti-inflammatory effects is believed to involve the inhibition of the transcription factor NF-κB. nih.gov By inhibiting NF-κB, these benzamide derivatives can suppress the expression of inflammatory mediators and induce apoptosis, highlighting a potential dual role in cancer and inflammation. nih.gov While direct evidence for the anti-inflammatory properties of this compound is lacking, the activities of its analogues suggest a plausible area for future investigation.
Emerging and Miscellaneous Biological Activities of Benzamide Scaffolds
The versatility of the benzamide scaffold has led to the exploration of its utility in a wide range of therapeutic areas beyond those already discussed. Benzamide derivatives have been investigated for a variety of other biological activities, showcasing the broad pharmacological potential of this chemical class. walshmedicalmedia.comresearchgate.net
Substituted benzamides have been developed as potent inhibitors of various enzymes. For example, novel benzenesulfonamides carrying a benzamide moiety have been identified as effective inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes implicated in conditions like glaucoma and Alzheimer's disease, respectively. nih.gov
In the realm of metabolic diseases, N-benzylbenzamide derivatives have been designed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.orgresearchgate.net Simultaneous modulation of these targets offers a promising strategy for improving diabetic conditions and hypertension. acs.org
Furthermore, the benzamide scaffold has been utilized in the development of antagonists for the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway, which is aberrantly activated in certain cancers. nih.govmdpi.com Novel benzamide derivatives have shown significant inhibition of this pathway, with some compounds demonstrating potency against cancer cell lines resistant to existing Smo antagonists. nih.gov
Other reported activities for benzamide derivatives include their use in the treatment of gastrointestinal disorders, where they can act as dopamine (B1211576) receptor antagonists and facilitate the release of acetylcholine. medchemexpress.com They have also been investigated for their effects on stress-induced behavior and for their potential in managing pain and itching. google.comnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 Chloro N 4 Methylbenzyl Benzamide Analogues
Elucidating the Influence of Chloro Substitution on Biological Activity
The presence and position of a chloro substituent on the benzamide (B126) ring are critical modulators of biological activity. The introduction of a chlorine atom into a parent molecule can substantially alter its properties in several ways. researchgate.netresearchgate.net Generally, chlorination increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and interact with lipophilic domains within a protein's binding site. researchgate.net The chlorine atom, due to its electronegativity, can also increase the electrophilicity of nearby parts of the molecule and participate in nonbonding interactions, such as halogen bonds, with the biological target. researchgate.netrsc.org
Investigating the Role of the 4-Methylbenzyl Moiety in Pharmacological Efficacy
The N-(4-methylbenzyl) group, often referred to as the C-region in related pharmacophore models, plays a pivotal role in anchoring the ligand to its biological target. Structure-activity relationship studies on related propanamide antagonists have demonstrated that the benzyl (B1604629) C-region is a key determinant of potency. nih.gov The aromatic ring of the benzyl group can engage in π-π stacking or hydrophobic interactions with amino acid residues in the active site.
The 4-methyl substituent (para-position) on the benzyl ring is particularly important for several reasons:
Hydrophobic Interactions: The methyl group provides an additional hydrophobic contact point, which can enhance binding affinity if it fits into a corresponding hydrophobic pocket in the receptor.
Steric Influence: The size and position of the methyl group can orient the entire moiety optimally within the binding site.
Electronic Effects: As an electron-donating group, the methyl group can subtly influence the electronic properties of the benzyl ring.
Impact of Benzamide N-Substitution Patterns on Receptor and Enzyme Interactions
The substituent attached to the amide nitrogen (the N-substitution pattern) is a primary determinant of a benzamide's biological activity and its mechanism of action. N-substituted benzamides are known to possess a wide range of biological activities, including acting as D2- and 5-HT3-receptor antagonists, inducing apoptosis, and inhibiting enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). nih.govnih.gov
In some cases, the N-substituent can directly form hydrogen bonds or other key interactions. For instance, studies on N-substituted benzimidazole (B57391) carboxamides revealed that the substituent at the N-atom of the benzimidazole core significantly influences biological activity. nih.gov The amide group itself is susceptible to polar substituent effects, although this can be modulated by steric hindrance from other parts of the molecule. researchgate.net Altering the N-substitution pattern is a common strategy to enhance pharmacokinetic properties, such as bioavailability, as seen in the development of M2 muscarinic receptor antagonists. nih.gov
Table 1: Effect of N-Substitution on Benzamide Activity
| N-Substituent Type | General Impact on Activity | Example Target Class |
| Benzyl Groups | Can provide strong hydrophobic and π-stacking interactions. Substituents on the benzyl ring fine-tune potency. | Cholinesterases, TRPV1 nih.govnih.gov |
| Phenyl Groups | Can form key interactions; position of substituents is critical for selectivity and potency. | Kinases, GPCRs mdpi.com |
| Heterocyclic Groups | Can introduce specific hydrogen bonding sites and alter solubility and metabolic properties. | Various enzymes and receptors nih.govnih.gov |
| Alkyl Chains | Primarily influence lipophilicity and can probe hydrophobic pockets of varying sizes. | Ion Channels |
Pharmacophore Modeling for Optimal Ligand Design
Pharmacophore modeling is a crucial computational tool in ligand-based drug design, used extensively when the 3D structure of the target is unknown. nih.govdergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. dergipark.org.trresearchgate.net
For benzamide analogues, a typical pharmacophore model might include:
An aromatic ring feature for the chloro-substituted benzoyl group.
A hydrogen bond donor corresponding to the amide N-H.
A hydrogen bond acceptor for the amide carbonyl oxygen.
A second aromatic or hydrophobic feature for the 4-methylbenzyl moiety.
A study on N-pyridyl and pyrimidine (B1678525) benzamides as KCNQ2/Q3 potassium channel openers generated a pharmacophore model consisting of one hydrogen bond donor, one hydrophobic group, and two aromatic rings. nih.govresearchgate.net This model successfully detailed the binding efficacy of different ligands. nih.govresearchgate.net By creating and validating such models, medicinal chemists can virtually screen large libraries of compounds to identify new molecules that fit the pharmacophore and are likely to be active. dovepress.com This approach guides the rational design of new analogues with improved potency and selectivity, serving as a template for synthesizing the next generation of compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to differences in their biological activities. nih.gov
For a series of analogues of 3-chloro-N-(4-methylbenzyl)benzamide, a QSAR model would be developed by:
Synthesizing and testing a training set of related compounds with varied substituents.
Calculating a range of molecular descriptors for each compound (e.g., lipophilicity (logP), electronic properties, steric parameters, topological indices).
Using statistical methods, such as multiple linear regression, to build a mathematical equation that relates the descriptors to the observed biological activity.
A robust 3D-QSAR model for benzamide derivatives acting as antiepileptic agents yielded a high correlation coefficient (R² > 0.80) and excellent predictive power (Q² > 0.7), indicating that the model could be reliably used to predict the activity of new analogues. nih.govresearchgate.net Similarly, QSAR models have been generated to explore the properties influencing the antioxidative activity of N-substituted benzimidazole-2-carboxamides. nih.gov These predictive models are invaluable for prioritizing synthetic efforts, allowing researchers to focus on compounds predicted to have the highest activity, thereby accelerating the drug discovery process. scilit.com
Exploration of Substituent Effects on Bioavailability and Metabolic Stability
Beyond potency at the target, a compound's success as a potential therapeutic agent depends on its pharmacokinetic properties, including bioavailability and metabolic stability. The substituents on the core benzamide scaffold play a critical role in determining these characteristics.
Metabolic Stability: The body's metabolic enzymes, primarily cytochrome P450s in the liver, can modify drug molecules, often leading to their inactivation and rapid clearance. Certain chemical groups are known "metabolic soft spots." For instance, unsubstituted aromatic rings or benzylic methyl groups can be susceptible to oxidation. The 3-chloro substituent on the benzoyl ring can block a potential site of metabolic hydroxylation. researchgate.net Similarly, modifications to the N-benzyl moiety can be made to improve stability. In one study on sulfamoyl benzamides, a lead optimization campaign was conducted specifically to improve the in vitro metabolic stability profile while maintaining potency. nih.gov In another case, metabolic instability was identified as a major concern for a hit compound, prompting further chemical modifications to address this liability. nih.gov
Table 2: Summary of Substituent Effects on Properties
| Structural Feature | Influence on Bioavailability | Influence on Metabolic Stability |
| 3-Chloro Group | Increases lipophilicity, potentially improving membrane permeability but may decrease solubility if overall lipophilicity is too high. | Can block a site of aromatic hydroxylation, thereby increasing stability. researchgate.net |
| 4-Methylbenzyl Moiety | The methyl group increases lipophilicity. The overall size and shape affect permeability. | The benzylic position can be a site of metabolic oxidation. nih.gov |
| Amide Linker | Generally stable, but can be subject to hydrolysis by amidase enzymes. | Typically a metabolically stable linkage. |
Mechanistic Elucidation of 3 Chloro N 4 Methylbenzyl Benzamide S Biological Action
Identification and Validation of Specific Molecular Targets
While direct molecular targets for 3-chloro-N-(4-methylbenzyl)benzamide have not been identified, studies on related compounds suggest several protein families as plausible candidates.
Enzymes: The N-benzylbenzamide scaffold has been associated with the inhibition of several enzymes. A notable study identified N-benzylbenzamide derivatives as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.orgresearchgate.net In this context, the benzamide (B126) moiety acts as a pharmacophore that can interact with the binding sites of these proteins. Furthermore, research on other benzamide-containing molecules has revealed inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. nih.gov Another area of investigation for N-benzylbenzamide derivatives is their role as tubulin polymerization inhibitors, which is a key mechanism for certain anticancer agents. scdi-montpellier.frnih.gov
Receptors: The N-benzylbenzamide structure is also found in compounds targeting various receptors. For instance, N-alkyl-substituted benzamides have been developed as highly selective agonists for the delta opioid receptor. nih.gov This suggests that the core structure of this compound could potentially interact with G-protein coupled receptors (GPCRs). Additionally, benzimidazole (B57391) derivatives, which share some structural similarities, have been shown to act as antagonists for the bradykinin (B550075) B1 receptor. mdpi.com
The following table summarizes the identified molecular targets for structurally related compounds.
| Compound Class | Potential Molecular Target | Biological Effect |
| N-Benzylbenzamide Derivatives | Soluble Epoxide Hydrolase (sEH) | Inhibition |
| N-Benzylbenzamide Derivatives | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Modulation |
| N-Benzylbenzamide Derivatives | Tubulin | Inhibition of Polymerization |
| Chlorobenzamide Derivatives | α-Glucosidase | Inhibition |
| Chlorobenzamide Derivatives | α-Amylase | Inhibition |
| N-Alkyl-substituted Benzamides | Delta Opioid Receptor | Agonism |
| Benzimidazole Derivatives | Bradykinin B1 Receptor | Antagonism |
Characterization of Binding Modes and Interaction Sites
The precise binding mode of this compound to any specific target remains uncharacterized. However, insights can be drawn from computational and structural studies of analogous compounds.
For N-benzylbenzamide derivatives acting as dual sEH/PPARγ modulators, the N-benzylbenzamide moiety serves as a merged pharmacophore. acs.orgresearchgate.net In the case of PPARγ, the acidic headgroup of some ligands is crucial for interaction with helix 12, leading to receptor activation. acs.org However, other studies have shown that a benzylamide moiety can substitute for the acidic headgroup while maintaining agonist properties. acs.org
In the context of tubulin polymerization inhibitors, certain N-benzylbenzamide derivatives have been shown to bind to the colchicine (B1669291) binding site. nih.gov This interaction disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
For N-alkyl-substituted benzamides that act as delta opioid receptor agonists, the amide functional group is a critical structural element for interaction with the receptor. nih.gov The substitution pattern on the amide nitrogen significantly influences binding affinity, with N,N-dialkylbenzamide derivatives generally showing higher affinity than N-monoalkyl or unsubstituted benzamides. nih.gov This highlights the importance of the steric and electronic properties of the substituents on the amide nitrogen for receptor binding.
Investigation of Downstream Signaling Pathway Modulation
Given the lack of direct studies on this compound, any discussion of its impact on downstream signaling pathways is speculative and based on the activities of related compounds.
If this compound were to act as a PPARγ modulator, it could influence pathways related to glucose homeostasis and anti-inflammatory processes. researchgate.net Activation of PPARγ leads to the regulation of target genes involved in adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitivity.
Should the compound inhibit tubulin polymerization, it would likely trigger signaling cascades leading to apoptosis. Disruption of the microtubule network activates the spindle assembly checkpoint, which can lead to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway, involving the release of cytochrome c from mitochondria and activation of caspases.
As a potential delta opioid receptor agonist, it could modulate various signaling pathways, including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of N-type calcium channels. These actions at the cellular level contribute to the analgesic effects observed at the systemic level.
Kinetic Analysis of Enzyme-Inhibitor and Ligand-Receptor Interactions
Detailed kinetic analyses for this compound are not available. However, studies on related compounds provide examples of the types of kinetic parameters that are determined to characterize these interactions.
For N-benzylbenzamide derivatives acting as dual sEH and PPARγ modulators, IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values have been determined. For example, a specific derivative showed submicromolar potency with an sEH IC₅₀ of 0.3 µM and a PPARγ EC₅₀ of 0.3 µM. acs.orgresearchgate.net
In the study of N-alkyl-substituted benzamides as delta opioid receptor agonists, binding affinities were determined using radioligand binding assays, with IC₅₀ values in the nanomolar range for the most potent compounds. nih.gov Functional activity was then assessed in isolated tissue preparations, such as the guinea pig ileum and mouse vas deferens, to determine their agonist properties and selectivity. nih.gov
For enzyme inhibitors, such as those targeting α-amylase and α-glucosidase, IC₅₀ values are typically determined to quantify their inhibitory potency. nih.govnih.gov Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
The following table presents a summary of kinetic data for representative compounds from related classes.
| Compound Class | Target | Assay Type | Measured Parameter | Value |
| N-Benzylbenzamide Derivative | sEH | Inhibition Assay | IC₅₀ | 0.3 µM |
| N-Benzylbenzamide Derivative | PPARγ | Activation Assay | EC₅₀ | 0.3 µM |
| N,N-dialkylbenzamide Derivative | Delta Opioid Receptor | Radioligand Binding | IC₅₀ | Nanomolar range |
| Tubulin Polymerization Inhibitor | Tubulin | Proliferation Assay | IC₅₀ | 12-27 nM |
Computational Chemistry Applications in the Study of 3 Chloro N 4 Methylbenzyl Benzamide
Molecular Dynamics Simulations for Dynamic Binding Processes
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. researchgate.netnih.gov
For a given docked pose of 3-chloro-N-(4-methylbenzyl)benzamide, an MD simulation could be run to validate its stability within the binding site. A key metric used in this analysis is the Root Mean Square Deviation (RMSD) of the ligand's atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in its predicted pose. researchgate.net MD simulations have been successfully used to validate the docking results for other complex benzamide (B126) derivatives, confirming the stability of the top-ranked compounds in the binding sites of their target proteins. nih.govresearchgate.net These simulations can also reveal the role of water molecules and subtle conformational changes in the binding process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules, thereby guiding drug design and optimization. nih.govyoutube.com
The foundation of any QSAR model is the calculation of molecular descriptors. drugdesign.orgscribd.com These are numerical values that represent the physicochemical, topological, electronic, or geometric properties of a molecule. scribd.com For a series of benzamide derivatives, hundreds or even thousands of descriptors can be calculated.
A critical step is descriptor selection, where a smaller, relevant subset of descriptors is chosen to build the model. drugdesign.org This process, often aided by techniques like genetic function approximation, identifies the molecular properties that have the most significant influence on biological activity. researchgate.net
Table 2: Examples of Molecular Descriptor Categories Used in QSAR Studies This table lists common descriptor types used to build QSAR models for various compound series.
| Descriptor Category | Description | Examples |
| Topological | Based on the 2D graph representation of the molecule, describing size and branching. | Wiener index, Kappa shape indices |
| Electronic | Describe the electronic properties of the molecule. | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy |
| Hydrophobic | Relate to the molecule's hydrophobicity. | LogP (octanol-water partition coefficient) |
| Geometric (3D) | Derived from the 3D structure of the molecule. | Molecular surface area, molecular volume, moments of inertia |
| Constitutional | Based on the molecular formula. | Molecular weight, count of specific atoms or bonds |
Information sourced from general QSAR principles and studies. scribd.com
In QSAR studies of benzamide derivatives, descriptors related to hydrophobicity and hydrogen bonding have been shown to be crucial for activity. nih.gov
Once relevant descriptors are selected, a mathematical model is constructed to correlate them with the observed biological activity (e.g., IC₅₀ values). nih.gov Various statistical methods can be used, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks. mdpi.comresearchgate.net
The resulting model is then rigorously validated to ensure its statistical significance and predictive power. mdpi.com Key validation metrics include:
r² (Coefficient of Determination): Indicates how well the model fits the training data.
q² (Cross-validated r²): Measures the internal predictive ability of the model, often determined by leave-one-out cross-validation.
r²_pred (External r²): Assesses the model's ability to predict the activity of an independent test set of compounds not used in model training. mdpi.com
A robust and predictive QSAR model, with high values for r², q², and r²_pred, can be a powerful tool. mdpi.com For instance, a QSAR model for a series of PLpro inhibitors yielded a q² of 0.770 and an r²_test of 0.721, indicating good predictive capacity. mdpi.com Such a model for benzamides related to this compound could be used to forecast the activity of novel analogues, prioritizing the synthesis of the most promising candidates. nih.govtechnologynetworks.com
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Computational models are instrumental in the early assessment of drug candidates, offering a time- and cost-effective means to screen compounds for desirable pharmacokinetic characteristics. For this compound, various ADME parameters can be predicted using established online platforms that rely on quantitative structure-activity relationship (QSAR) models and other computational approaches. These predictions are based on the compound's chemical structure, represented by its SMILES (Simplified Molecular-Input Line-Entry System) string: Cc1ccc(cc1)CNC(=O)c2cccc(c2)Cl. The following subsections detail the predicted ADME profile of this compound.
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS) and a potential liability for peripherally acting agents. In silico models predict BBB permeability based on a compound's physicochemical properties, such as lipophilicity, molecular size, and polar surface area.
Predictions for this compound suggest that it is likely to permeate the blood-brain barrier. The predicted logBB (logarithm of the ratio of the concentration of a compound in the brain to that in the blood) value is a key indicator. A positive logBB value generally indicates good BBB permeability.
| Prediction Model/Parameter | Predicted Value | Interpretation |
|---|---|---|
| Blood-Brain Barrier Permeability (pkCSM) | -0.199 logBB | Predicted to be permeable. |
| CNS Permeability (pkCSM) | -2.108 logPS | Predicted to be permeable. |
| Blood-Brain Barrier Permeant (SwissADME) | Yes | The BOILED-Egg model predicts BBB permeation. |
The extent to which a compound is absorbed from the gastrointestinal tract is a fundamental determinant of its oral bioavailability. Computational models estimate intestinal absorption based on factors like solubility and lipophilicity.
For this compound, in silico predictions indicate a high potential for intestinal absorption. This is a favorable characteristic for an orally administered agent. The Caco-2 cell permeability model is a common in vitro assay for predicting human intestinal absorption, and its values can also be estimated computationally.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Water Solubility (pkCSM) | -3.864 log(mol/L) | Moderately soluble. |
| Intestinal Absorption (Human) (pkCSM) | 93.591 % | High absorption predicted. |
| Caco-2 Permeability (pkCSM) | 0.43 log Papp in 10-6 cm/s | Moderate to high permeability. |
| Gastrointestinal Absorption (SwissADME) | High | High absorption predicted. |
The metabolic stability of a compound influences its half-life and duration of action. In silico models can predict a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in drug metabolism.
Predictions for this compound suggest that it may be a substrate for several key CYP isoforms, indicating that it is likely to undergo metabolism. Understanding which specific enzymes are involved is crucial for predicting potential drug-drug interactions.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| CYP1A2 Substrate (pkCSM) | Yes | Predicted to be metabolized by CYP1A2. |
| CYP2C19 Substrate (pkCSM) | No | Not predicted to be a major substrate of CYP2C19. |
| CYP2C9 Substrate (pkCSM) | Yes | Predicted to be metabolized by CYP2C9. |
| CYP2D6 Substrate (pkCSM) | No | Not predicted to be a major substrate of CYP2D6. |
| CYP3A4 Substrate (pkCSM) | Yes | Predicted to be metabolized by CYP3A4. |
| CYP1A2 Inhibitor (SwissADME) | No | Not predicted to inhibit CYP1A2. |
| CYP2C19 Inhibitor (SwissADME) | Yes | Predicted to inhibit CYP2C19. |
| CYP2C9 Inhibitor (SwissADME) | Yes | Predicted to inhibit CYP2C9. |
| CYP2D6 Inhibitor (SwissADME) | No | Not predicted to inhibit CYP2D6. |
| CYP3A4 Inhibitor (SwissADME) | No | Not predicted to inhibit CYP3A4. |
The extent of a drug's binding to plasma proteins, such as albumin, affects its distribution and the concentration of the free, pharmacologically active compound. Highly bound drugs generally have a lower volume of distribution and a longer half-life.
Computational predictions for this compound indicate a high degree of plasma protein binding. This is an important consideration for its pharmacokinetic profile.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Plasma Protein Binding (pkCSM) | 92.836 % | High binding to plasma proteins predicted. |
Future Perspectives and Research Directions for 3 Chloro N 4 Methylbenzyl Benzamide in Drug Discovery
Rational Design and Synthesis of Advanced Analogues
The evolution of a lead compound like 3-chloro-N-(4-methylbenzyl)benzamide into a clinical candidate hinges on the principles of rational drug design. This approach utilizes an understanding of the drug's biological target and its structure-activity relationships (SAR) to design new analogues with improved potency, selectivity, and pharmacokinetic properties.
Rational Design: Future research would focus on systematically modifying the three key components of the molecule: the 3-chloro-benzoyl group, the amide linker, and the 4-methylbenzyl group. Computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are essential tools in this process, helping to predict how structural changes will affect biological activity. nih.gov For instance, studies on other benzamide (B126) series have successfully used these computational approaches to identify key features required for potent activity, such as the placement of electropositive atoms or hydrophobic groups. nih.gov
The design of advanced analogues could explore:
Substitution on the Benzoyl Ring: Replacing the chlorine atom at the 3-position with other halogens (F, Br, I) or with bioisosteric groups like trifluoromethyl (CF3) or cyano (CN) could modulate electronic properties and binding interactions.
Modification of the Benzyl (B1604629) Group: The 4-methyl group on the benzyl ring can be replaced with larger alkyl groups, alkoxy groups, or other functionalities to probe for additional binding pockets on the target protein. The entire benzyl moiety could be replaced with other aromatic or heterocyclic rings to explore new interactions and improve properties like solubility.
Amide Bond Isosteres: While the amide bond is crucial, it can be susceptible to metabolic cleavage. Replacing it with isosteres such as a reverse amide, a thioamide, or a stable linker could enhance metabolic stability.
Synthesis of Advanced Analogues: The synthesis of N-substituted benzamides is typically robust. A common method involves the coupling of a substituted benzoic acid (or its more reactive acyl chloride derivative) with a corresponding amine. For example, a general procedure for creating analogues of this compound would involve reacting 3-chlorobenzoyl chloride with a library of substituted benzylamines. More complex analogues can be constructed using multi-step synthetic sequences, including modern cross-coupling reactions to build the core structures before the final amide bond formation. acs.org Research into other benzamide-based inhibitors has demonstrated the use of modular combinatorial chemistry, allowing for the rapid synthesis of a diverse library of compounds for screening. researchgate.net
Table 1: Representative Structure-Activity Relationships in Benzamide Analogues
| Scaffold/Series | Structural Modification | Impact on Biological Activity | Therapeutic Target | Reference |
|---|---|---|---|---|
| Benzamide GK Activators | Replacement of thiazole (B1198619) ring with hydrophobic groups | Increased activity | Glucokinase (GK) | nih.gov |
| Benzamide KDAC Inhibitors | Incorporation of a vinyl linker and trifluoromethyl cap | Improved antitumor profile and class I selectivity | Lysine Deacetylases (KDACs) | researchgate.net |
| Benzamide GPR52 Agonists | Opening of an indoline (B122111) ring to a flexible aminoalcohol | Decreased potency but significantly increased efficacy | GPR52 | chemrxiv.org |
Combination Therapies and Synergistic Effects
A significant challenge in drug discovery is achieving therapeutic selectivity, where a drug effectively treats a disease without causing unacceptable side effects. nih.gov Combination therapy, the use of two or more drugs, is a powerful strategy to overcome this challenge. Synergistic combinations can allow for lower doses of each drug, reducing dose-dependent toxicity while achieving a greater therapeutic effect than either agent alone. nih.gov
While specific combination therapy studies involving this compound are not yet published, its future development should include screening for synergistic interactions. Depending on its validated biological target, it could be combined with:
Standard-of-Care Agents: If developed as an anticancer agent, it could be tested alongside existing chemotherapies or targeted agents to overcome drug resistance or enhance tumor cell killing.
Drugs with Complementary Mechanisms: Combining drugs that act on different nodes within a disease pathway can produce a more robust and durable response.
Toxicity-Mitigating Agents: A second drug could be used specifically to counteract a side effect of the primary agent, thereby improving its therapeutic window.
The principle of achieving therapeutic selectivity through synergy has been demonstrated in various disease models. nih.gov For example, combining an anti-inflammatory agent with another drug can separate the desired anti-inflammatory effects from unwanted systemic side effects. nih.gov This approach offers a promising avenue for developing safer and more effective treatments based on the this compound scaffold.
Application as a Chemical Probe for Biological Pathway Dissection
A chemical probe is a small molecule with high potency and selectivity for a specific biological target. It is used as a tool to interrogate the function of that target in cells and organisms, a process known as chemical biology or biological pathway dissection.
Should this compound be found to have a singular, potent biological target, its scaffold would become an excellent starting point for the development of a chemical probe. The process would involve:
Optimization: Further medicinal chemistry efforts would focus on maximizing potency and selectivity for the target of interest while minimizing off-target effects.
Functionalization: The optimized molecule would be derivatized by adding a "handle" for downstream applications. This could be an inert tag for pull-down experiments (like biotin) or a reactive group (a "warhead") to enable covalent bonding to the target protein.
Application: The resulting probe could be used to:
Identify the Target: Affinity-based pull-down experiments followed by mass spectrometry can definitively identify the protein(s) that the compound binds to.
Validate the Target: By selectively inhibiting the target protein, the probe can help researchers understand the protein's role in cellular signaling and disease progression. nih.gov
Map Pathways: The probe allows for the precise perturbation of a single component in a complex biological network, helping to elucidate its function and connections.
The development of such a probe from the this compound structure would provide an invaluable tool for understanding fundamental biology and identifying new therapeutic strategies.
Development of Novel Therapeutic Agents based on the Benzamide Scaffold
The benzamide scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for numerous therapeutic agents across diverse disease areas. youtube.com The future development of this compound can be guided by the successful application of this scaffold in creating novel drugs.
Examples of successful drug development based on the benzamide scaffold include:
PARP-1 Inhibitors for Cancer: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA damage repair. Researchers have designed and synthesized novel benzamide derivatives that potently inhibit PARP-1, inducing apoptosis in cancer cells. nih.gov One such derivative, compound 13f, showed excellent PARP-1 inhibitory effect (IC50 = 0.25 nM) and potent activity against human colorectal cancer cells. nih.gov
Glucokinase (GK) Activators for Diabetes: GK plays a crucial role in glucose homeostasis. Benzamide derivatives have been developed as GK activators to treat type 2 diabetes. nih.gov SAR studies have identified key structural features on the benzamide scaffold required for this activity. nih.gov
Lysine Deacetylase (KDAC) Inhibitors for Cancer: KDACs (also known as HDACs) are important epigenetic regulators and are validated targets for cancer therapy. Novel benzamide-based KDAC inhibitors have been developed that show class-selective inhibition and potent antitumour profiles in preclinical models. researchgate.net
κ Opioid Receptor (KOR) Agonists for Pain: Leveraging related scaffolds, researchers have developed potent and selective KOR agonists for the management of pain, demonstrating how systematic SAR exploration can lead to novel clinical candidates. nih.gov
These examples underscore the versatility of the benzamide scaffold. By leveraging the existing knowledge base from these and other drug discovery programs, researchers can accelerate the development of new therapeutic agents derived from the this compound template for a wide range of potential indications.
Table 2: Examples of Therapeutic Agents Developed from the Benzamide Scaffold
| Drug Class / Example | Therapeutic Target | Indication | Key Feature | Reference |
|---|---|---|---|---|
| PARP-1 Inhibitors (e.g., compound 13f) | Poly(ADP-ribose) polymerase-1 | Cancer | Benzamidophenyl and phenylacetamidophenyl scaffolds | nih.gov |
| Glucokinase Activators | Glucokinase (GK) | Type 2 Diabetes | Pyrazole benzamide derivatives | nih.gov |
| KDAC Inhibitors (e.g., compound 7) | Class I Lysine Deacetylases | Cancer | Aminophenyl-benzamide headgroup with a vinyl linker | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
